molecular formula C28H31NO3 B10842834 3-[7-(Benzylmethylamino)-heptyloxy]xanthen-9-one

3-[7-(Benzylmethylamino)-heptyloxy]xanthen-9-one

Cat. No.: B10842834
M. Wt: 429.5 g/mol
InChI Key: JUEPMIFCYDBLJZ-UHFFFAOYSA-N
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Description

3-[7-(benzylmethylamino)-heptyloxy]xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(benzylmethylamino)-heptyloxy]xanthen-9-one typically involves multiple steps, starting from the xanthone core. One common method involves the Ullmann condensation reaction, where 3-hydroxy-4-picoline and bromobenzene are used as starting materials . The reaction proceeds through the formation of 3-phenoxy-4-picoline, which is then oxidized to 3-phenoxyisonicotinic acid. Heating this intermediate with polyphosphoric acid yields the desired xanthone derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly reagents have been explored to enhance the efficiency of the synthetic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[7-(benzylmethylamino)-heptyloxy]xanthen-9-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit cholinesterase enzymes with high potency makes it a valuable compound for further research and development .

Properties

Molecular Formula

C28H31NO3

Molecular Weight

429.5 g/mol

IUPAC Name

3-[7-[benzyl(methyl)amino]heptoxy]xanthen-9-one

InChI

InChI=1S/C28H31NO3/c1-29(21-22-12-6-5-7-13-22)18-10-3-2-4-11-19-31-23-16-17-25-27(20-23)32-26-15-9-8-14-24(26)28(25)30/h5-9,12-17,20H,2-4,10-11,18-19,21H2,1H3

InChI Key

JUEPMIFCYDBLJZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4

Origin of Product

United States

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